molecular formula C24H21BrN4O3 B11537520 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311318-11-3

2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11537520
CAS No.: 311318-11-3
M. Wt: 493.4 g/mol
InChI Key: UEDNRBMCPYXMPT-UHFFFAOYSA-N
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Description

This compound belongs to the hexahydroquinoline family, characterized by a bicyclic framework with fused cyclohexenone and pyridine rings. Key structural features include:

  • Substituents: A 4-bromophenyl group at position 1 and a 4-nitrophenyl group at position 4, both electron-withdrawing, which influence electronic density and intermolecular interactions.

Properties

CAS No.

311318-11-3

Molecular Formula

C24H21BrN4O3

Molecular Weight

493.4 g/mol

IUPAC Name

2-amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H21BrN4O3/c1-24(2)11-19-22(20(30)12-24)21(14-3-7-17(8-4-14)29(31)32)18(13-26)23(27)28(19)16-9-5-15(25)6-10-16/h3-10,21H,11-12,27H2,1-2H3

InChI Key

UEDNRBMCPYXMPT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The specific steps are as follows:

    Condensation Reaction: The reaction starts with the condensation of 4-bromobenzaldehyde, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and ethyl cyanoacetate in the presence of ammonium acetate.

    Cyclization: The intermediate formed undergoes cyclization to form the hexahydroquinoline core.

    Nitration: The final step involves the nitration of the compound to introduce the nitro group at the 4-position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, significantly altering the compound’s properties.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Products may include quinoline derivatives with additional ketone or carboxylic acid groups.

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly in the context of cancer research. The presence of both bromine and nitro groups makes it a versatile scaffold for drug design.

Medicine

Medicinally, this compound and its derivatives have shown promise in the development of new pharmaceuticals. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs vary primarily in substituents at positions 1, 4, and 5. Key comparisons include:

Compound ID/Ref Position 1 Substituent Position 4 Substituent Position 7 Substituent Key Differences
Target Compound 4-Bromophenyl 4-Nitrophenyl 7,7-Dimethyl High electron deficiency due to nitro and bromo groups; steric bulk from dimethyl groups.
476483-44-0 4-Bromophenyl 5-Methyl-2-(methylthio)thiophen-3-yl 7,7-Dimethyl Thiophene substituent introduces sulfur-based interactions; reduced electron withdrawal compared to nitro.
311332-82-8 3-Nitrophenyl Thiophen-3-yl None Smaller substituent at position 4 reduces steric hindrance; thiophene enhances π-stacking potential.
312275-76-6 4-Chlorophenyl 4-(Dimethylamino)phenyl None Electron-donating dimethylamino group increases solubility; chloro substituent provides moderate electron withdrawal.
4d (Supporting Info) - 4-[(4-Bromobenzyl)oxy]phenyl - Ether-linked bromobenzyl group increases hydrophobicity; flexible substituent alters crystal packing.

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The nitro group (target compound) enhances electrophilicity compared to dimethylamino (312275-76-6) or thiophenyl (311332-82-8) substituents, affecting reactivity in nucleophilic additions .
  • Steric effects: The 7,7-dimethyl groups in the target compound restrict ring puckering, favoring a more rigid conformation compared to non-methylated analogs like 311332-82-8 .
Spectroscopic and Crystallographic Comparisons
  • NMR Spectroscopy: The 4-nitrophenyl group in the target compound causes downfield shifts in aromatic protons (δ ~8.0–8.5 ppm) due to electron withdrawal, contrasting with upfield shifts in analogs with electron-donating groups (e.g., δ ~6.5–7.5 ppm for 312275-76-6) . Torsion angles (e.g., C8–C9–C11–N2 = −177.03°) in related structures (e.g., 2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile ) suggest similar chair conformations but subtle deviations due to substituent bulk .
  • Hydrogen Bonding and Crystal Packing: The target compound’s amino and carbonyl groups likely form N–H···O and C=O···H–N hydrogen bonds, as seen in analogs like 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile . Compared to compounds with flexible substituents (e.g., 4g ), the rigid 4-nitrophenyl group may reduce molecular flexibility, favoring denser crystal packing .

Biological Activity

2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 311318-11-3) is a complex organic compound belonging to the class of hexahydroquinolines. Its unique structure includes multiple functional groups such as amino, nitro, and bromine substituents that contribute to its biological activity. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process including:

  • Condensation Reaction : The reaction begins with the condensation of 4-bromobenzaldehyde, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and ethyl cyanoacetate in the presence of ammonium acetate.
  • Cyclization : The intermediate formed undergoes cyclization to create the hexahydroquinoline core.
  • Nitration : The final step introduces the nitro group at the 4-position of the phenyl ring through nitration reactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. For instance:

  • Cytotoxicity Assays : The compound has been evaluated against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). Results indicated promising cytotoxic activity with IC50 values suggesting effective inhibition of cell proliferation .
Cell LineIC50 Value (μM)Reference
A5497.82
MCF-710.45
HCT-11610.23

The biological activity of this compound can be attributed to several mechanisms:

  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
  • Halogen Bonding : The presence of bromine allows for halogen bonding interactions that may enhance binding affinity to biological targets.
  • Electrophilic Character : The electron-withdrawing nature of the nitro group increases the electrophilicity of adjacent carbon centers, potentially leading to increased reactivity towards nucleophiles in biological systems .

Study on Anticancer Activity

In a study evaluating various derivatives of hexahydroquinoline compounds for their anticancer properties:

  • Compounds with electron-withdrawing groups (e.g., nitro) exhibited enhanced cytotoxicity compared to those with electron-donating groups.
  • A specific derivative showed significant activity against MCF-7 cells with an IC50 value indicating strong potential for further development as an anticancer agent .

Comparison with Similar Compounds

The unique structure of 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be contrasted with similar compounds:

Compound NameUnique Features
2-Amino-1-(4-chlorophenyl)-...Chlorine substituent instead of bromine
2-Amino-1-(4-fluorophenyl)-...Fluorine substituent; different electronic properties

This compound's combination of bromine and nitro groups creates a distinct electronic environment that may influence its reactivity and biological activity compared to its analogs .

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